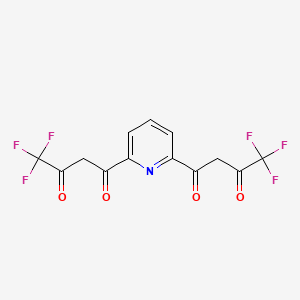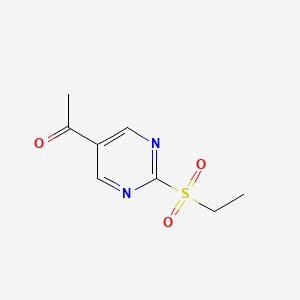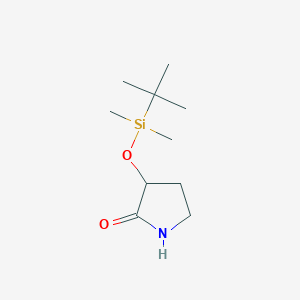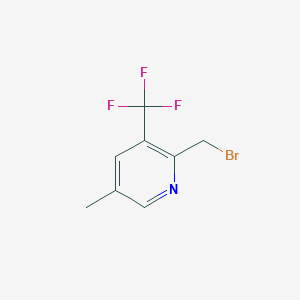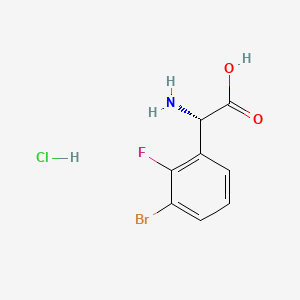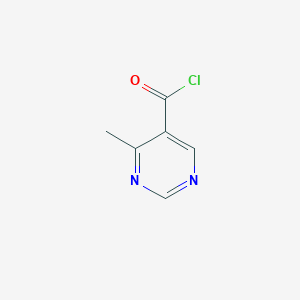
Sodium (S)-3-amino-3-carboxypropanoate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (S)-3-amino-3-carboxypropanoate hydrate is a chemical compound that belongs to the class of amino acids. It is a sodium salt of (S)-3-amino-3-carboxypropanoic acid, which is also known as (S)-beta-alanine. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-3-amino-3-carboxypropanoate hydrate typically involves the neutralization of (S)-3-amino-3-carboxypropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process includes the use of high-purity reagents and advanced crystallization techniques to achieve a high yield and purity of the final product. The industrial production also involves rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (S)-3-amino-3-carboxypropanoate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate and amine derivatives.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylate and amine derivatives.
Reduction: Amino alcohols.
Substitution: Alkylated or acylated amino acids.
Wissenschaftliche Forschungsanwendungen
Sodium (S)-3-amino-3-carboxypropanoate hydrate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of Sodium (S)-3-amino-3-carboxypropanoate hydrate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in metabolic reactions that lead to the formation of biologically active compounds. The compound’s effects are mediated through its ability to donate or accept functional groups during enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium (S)-2-amino-3-carboxypropanoate hydrate: Similar in structure but differs in the position of the amino group.
Sodium (S)-3-amino-4-carboxybutanoate hydrate: Contains an additional carbon in the backbone.
Sodium (S)-3-amino-3-carboxybutanoate hydrate: Similar but with a different side chain.
Uniqueness
Sodium (S)-3-amino-3-carboxypropanoate hydrate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its role in various biological processes make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C4H8NNaO5 |
|---|---|
Molekulargewicht |
173.10 g/mol |
IUPAC-Name |
sodium;(3S)-3-amino-4-hydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1 |
InChI-Schlüssel |
PPTHNBYUFXSJPS-JIZZDEOASA-M |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(=O)[O-].O.[Na+] |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



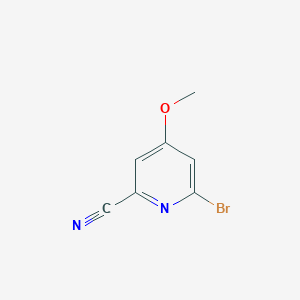
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)
![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride](/img/structure/B13655517.png)

